1-氧杂螺[4.5]癸-8-酮
描述
1-Oxaspiro[4.5]decan-8-one, also known as 1-oxaspirodecan-8-one or OXD, is a cyclic ketone with a five-membered ring containing an oxygen atom. It is a common intermediate in the synthesis of many compounds and has been studied extensively for its potential applications in medicinal chemistry and biochemistry. OXD is a versatile molecule that can be synthesized through a number of different methods, and has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and cancer therapy.
科学研究应用
抗病毒应用
Apaydın 等人 (2019) 的一项研究合成了一系列 1-硫杂-4-氮杂螺[4.5]癸-3-酮,显示出对人类冠状病毒和流感病毒的抑制作用。发现活性最强的化合物可抑制人类冠状病毒 229E 的复制,展示了该支架在抗病毒药物开发中的潜力 (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019)。另一项研究重点介绍了 N-(3-氧代-1-硫杂-4-氮杂螺[4.5]癸-4-基)羧酰胺作为针对甲型流感 H3N2 病毒的抗病毒剂的设计、合成和评估,展示了螺硫唑烷酮支架对新型抗病毒分子类别的多功能性 (Apaydın, Tansuyu, Cesur, Naesens, & Göktaş, 2021)。
抗癌应用
Yang 等人 (2019) 设计并合成了新型 1-氧杂-4-氮杂螺[4.5]癸-6,9-二烯-3,8-二酮衍生物,显示出对人类肺癌 A549、乳腺癌 MDA-MB-231 和宫颈癌 HeLa 细胞系的有效活性。这项研究表明螺环化合物的抗癌剂潜力 (Yang, Zhong, Zheng, Wang, & He, 2019)。另一项研究重点介绍了具有有效抗癌活性的三唑-螺二烯酮偶联物的合成,进一步强调了螺环化合物在癌症治疗中的作用 (Gu, Wang, Zhong, Deng, Xie, Liu, Xiao, Zheng, Chen, Wang, & He, 2017)。
神经保护和抗炎应用
对源自八角茴香的化合物(包括己内酯衍生物和氧杂螺环碳差向异构苷)的研究展示了潜在的神经保护作用。这些发现为针对神经退行性疾病的治疗开发开辟了途径 (Liu, Wang, Wang, Li, Li, Zhang, Bao, Zhang, & Ma, 2019)。
材料科学和化学合成
2-氧代-3-苯基-1-氧杂螺[4.5]癸-3-烯-4-基 4-氯苯甲酸酯的结构分析提供了对分子结构的见解,这可能与材料科学应用相关,突出了螺环化合物的多种功能 (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011)。
作用机制
Target of Action
The primary target of 1-Oxaspiro[4.5]decan-8-one, also known as Oliceridine, is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system . It plays a crucial role in mediating and modulating analgesia and adverse effects .
Mode of Action
Oliceridine selectively activates the G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the G protein pathway by Oliceridine leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP). This results in the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels . These changes cause cellular hyperpolarization and inhibition of tonic neural activity .
Pharmacokinetics
The pharmacokinetic properties of 1-Oxaspiro[4.5]decan-8-one are characterized by high gastrointestinal absorption and permeability across the blood-brain barrier . It is also a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . The compound has a lipophilicity log Po/w (iLOGP) of 1.93, indicating its ability to dissolve in both water and oil .
Result of Action
The selective activation of the G protein pathway over the β-arrestin pathway by Oliceridine provides the analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway . This results in effective pain relief with potentially fewer side effects compared to traditional opioids .
Action Environment
The action, efficacy, and stability of 1-Oxaspiro[4.5]decan-8-one can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the stability of the compound
属性
IUPAC Name |
1-oxaspiro[4.5]decan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABADYMEMUBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)CC2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535556 | |
Record name | 1-Oxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[4.5]decan-8-one | |
CAS RN |
87151-60-8 | |
Record name | 1-Oxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxaspiro[4.5]decan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。